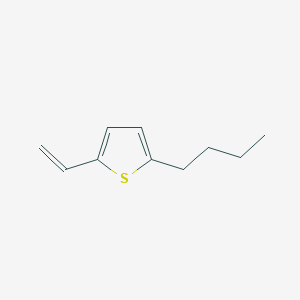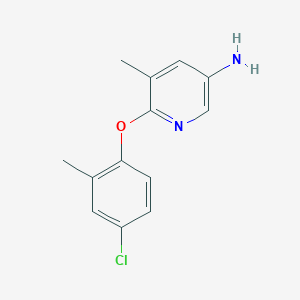
6-(4-Chloro-2-methylphenoxy)-5-methylpyridin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-Chloro-2-methylphenoxy)-5-methylpyridin-3-amine is an organic compound that belongs to the class of phenoxy-pyridines This compound is characterized by the presence of a chloro-substituted phenoxy group attached to a pyridine ring, which also contains a methyl and an amino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Chloro-2-methylphenoxy)-5-methylpyridin-3-amine typically involves the following steps:
Nitration: The starting material, 4-chloro-2-methyl-phenol, undergoes nitration to form 4-chloro-2-methyl-5-nitrophenol.
Etherification: The nitrophenol is then reacted with 3-methyl-5-chloropyridine under basic conditions to form the ether linkage, resulting in 2-(4-chloro-2-methyl-phenoxy)-3-methyl-5-nitropyridine.
Reduction: The nitro group is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon, yielding the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for maintaining product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
6-(4-Chloro-2-methylphenoxy)-5-methylpyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The nitro group can be reduced back to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using sodium hydroxide (NaOH) or sodium alkoxides.
Major Products
Oxidation: 2-(4-Chloro-2-methyl-phenoxy)-3-methyl-5-nitropyridine.
Reduction: this compound.
Substitution: 2-(4-Hydroxy-2-methyl-phenoxy)-3-methyl-5-amino-pyridine.
Applications De Recherche Scientifique
6-(4-Chloro-2-methylphenoxy)-5-methylpyridin-3-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in the development of new pharmaceuticals.
Industry: It is used in the production of agrochemicals, such as herbicides and pesticides.
Mécanisme D'action
The mechanism of action of 6-(4-Chloro-2-methylphenoxy)-5-methylpyridin-3-amine involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or interfering with cellular processes. For example, it could inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to cell death. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Chloro-2-methyl-phenoxy)-2-methyl-propionic acid: Another phenoxy compound with herbicidal properties.
4-Chloro-2-methylphenoxyacetic acid:
Uniqueness
6-(4-Chloro-2-methylphenoxy)-5-methylpyridin-3-amine is unique due to the presence of both a phenoxy and a pyridine ring in its structure. This combination of functional groups provides it with distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C13H13ClN2O |
|---|---|
Poids moléculaire |
248.71 g/mol |
Nom IUPAC |
6-(4-chloro-2-methylphenoxy)-5-methylpyridin-3-amine |
InChI |
InChI=1S/C13H13ClN2O/c1-8-5-10(14)3-4-12(8)17-13-9(2)6-11(15)7-16-13/h3-7H,15H2,1-2H3 |
Clé InChI |
IBTNTZJFXMOBDL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CN=C1OC2=C(C=C(C=C2)Cl)C)N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
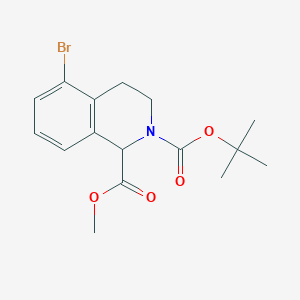
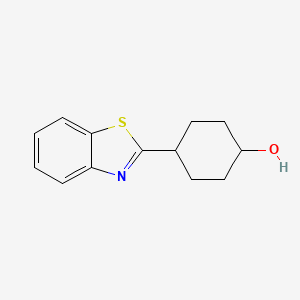
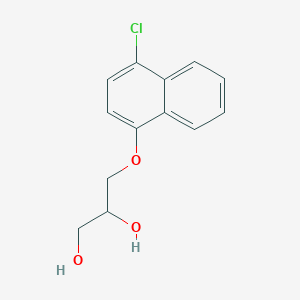
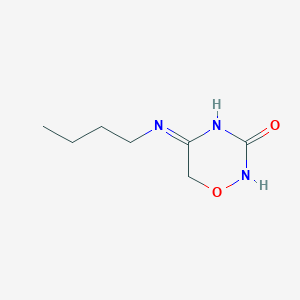
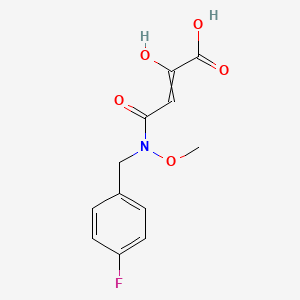
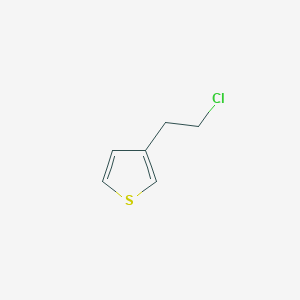
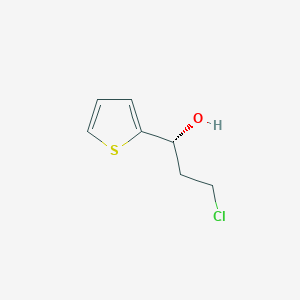
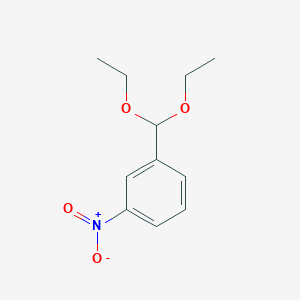
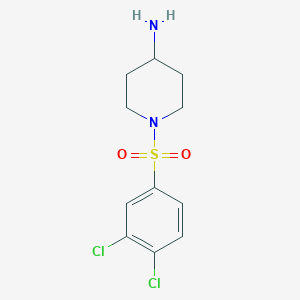
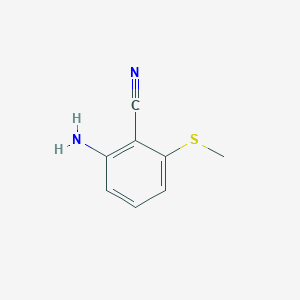
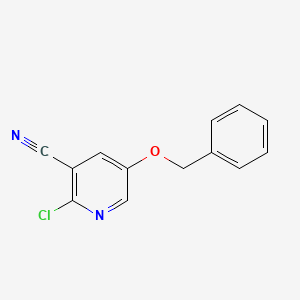

![2,5-dimethyl-3-phenyl-5,6-dihydro-4H-cyclopenta[b]thiophene-4-one](/img/structure/B8697018.png)
